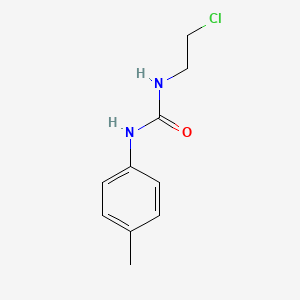

1-(2-Chloroethyl)-3-(4-methylphenyl)urea

Beschreibung

1-(2-Chloroethyl)-3-(4-methylphenyl)urea is a chloroethylurea derivative with demonstrated antineoplastic activity. Structurally, it features a 2-chloroethyl group and a 4-methylphenyl substituent linked via a urea moiety. Studies on similar compounds highlight its mechanism of action, which involves alkylation of DNA, leading to interstrand cross-links (ICLs) and single-strand breaks (SSBs), critical for cytotoxicity .

In vitro cytotoxicity assays against LoVo colon adenocarcinoma cells revealed an ID50 of 20 µM for this compound, comparable to chlorambucil (ID50 21 µM) but superior to lomustine (CCNU, ID50 45 µM) . Its synthesis typically involves carbamoylation or substitution reactions, as seen in related urea derivatives (e.g., ) .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGRUNSDJGLKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934260 | |

| Record name | N'-(2-Chloroethyl)-N-(4-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-35-4 | |

| Record name | NSC100830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)-3-(p-tolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(2-Chloroethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

1-(2-Chloroethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include tertiary amines, metal salts, and strong acids or bases.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-3-(4-methylphenyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This can result in the disruption of cellular processes and the induction of cell death in certain types of cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on DNA Interactions

Chloroethylnitrosoureas and urea derivatives exert cytotoxicity via DNA alkylation. Structural variations in substituents significantly alter DNA modification patterns:

- Key Insight: The 4-methylphenyl group in this compound balances moderate cross-linking and lower mutagenicity compared to nitroso derivatives (e.g., Compound III), which prioritize ICLs but exhibit higher carcinogenicity .

Cytotoxic Activity and Structure-Activity Relationships (SAR)

Substituent bulkiness and electronic properties influence potency:

| Compound | Substituent Bulkiness | ID50 (LoVo Cells, µM) | In Vivo Toxicity (LD50, mg/kg) | Mutagenicity (Ames Test) |

|---|---|---|---|---|

| This compound | Moderate | 20 | >220 (low toxicity) | Negative (TA-97, TA-98, etc.) |

| 1-(2-Chloroethyl)-3-(4-tert-butylphenyl)urea | High | 4 | >220 | Negative |

| Chlorambucil (CBL) | N/A | 21 | 18.5 | Weakly positive (TA-102) |

| Lomustine (CCNU) | Cyclohexyl | 45 | 35 | Highly positive (TA-100/102) |

Toxicity and Mutagenicity Profiles

- Mutagenicity: Compounds inducing SSBs (e.g., ’s Compound I) show higher mutagenicity due to error-prone repair.

- Instead, cross-link magnitude correlates with antileukemic efficacy .

DNA Repair and Resistance Mechanisms

Resistance in tumor cells (e.g., HT colon carcinoma) correlates with efficient ICL repair. Sensitive cell lines (e.g., BE) fail to repair cross-links, potentiating cytotoxicity. This repair heterogeneity underscores the importance of substituent-driven DNA damage persistence .

Biologische Aktivität

1-(2-Chloroethyl)-3-(4-methylphenyl)urea, a derivative of chloroethyl urea, has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This compound's mechanism of action primarily involves its interaction with microtubules, leading to cytotoxic effects on various tumor cell lines.

Chemical Structure and Properties

The molecular formula for this compound is C10H13ClN2O. It features a chloroethyl group, which is crucial for its biological activity. The structure can be represented as follows:

The compound acts as an antimicrotubule agent , similar to other chloroethyl urea derivatives. It is believed to acylate Glu198 of β-tubulin, leading to microtubule depolymerization. This action disrupts the cytoskeleton and induces cell cycle arrest, particularly in the G2/M phase, resulting in apoptosis of cancer cells .

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Table 1 summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis via microtubule disruption |

| A549 | 7.5 | Cell cycle arrest in G2/M phase |

| MCF-7 | 6.0 | Cytotoxicity through β-tubulin acylation |

These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer types.

Case Studies

A notable study highlighted the development of molecular hybrids incorporating the N-phenyl-N′-(2-chloroethyl)urea moiety. These hybrids exhibited enhanced cytocidal activity compared to their predecessors, suggesting that modifications to the structure can improve efficacy .

In another research effort, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vivo. Results showed that certain derivatives not only inhibited tumor proliferation but also reduced tumor-associated angiogenesis .

Toxicity Profile

Despite its promising biological activities, this compound exhibits a concerning toxicity profile. It is classified as toxic if swallowed (H301) and causes serious eye irritation (H319) . This necessitates careful handling and further investigation into its safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-(4-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a two-step process:

Chlorination : Introduce the chloroethyl group via nucleophilic substitution (e.g., reacting 4-methylaniline with 1,2-dichloroethane under basic conditions).

Urea Formation : React the intermediate with an isocyanate derivative (e.g., 4-methylphenyl isocyanate) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C .

- Optimization : Adjust stoichiometry, temperature, and solvent polarity to maximize yield. Use column chromatography or recrystallization for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., chloroethyl and methylphenyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 227.06 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, particularly the urea moiety (C=O at ~1.23 Å, N–H at ~0.86 Å) .

Q. What solvents and conditions are suitable for stabilizing this compound during storage?

- Methodological Answer : Store in inert atmospheres (argon or nitrogen) at –20°C. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for dissolution to prevent hydrolysis of the urea group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) and assess solvent cytotoxicity.

- Analytical Validation : Use HPLC to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .

Q. What strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure and variations via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methylphenyl with trifluoromethylphenyl) and assess bioactivity changes.

- Pharmacophore Mapping : Identify critical functional groups (e.g., chloroethyl for electrophilic reactivity) using 3D-QSAR models.

- Metabolic Stability Tests : Use liver microsomes to evaluate susceptibility to cytochrome P450 oxidation .

Q. What crystallographic techniques are effective for studying polymorphic forms of this compound?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions via melting point and enthalpy changes.

- Variable-Temperature XRD : Monitor lattice changes under thermal stress (e.g., 25–200°C) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results be addressed?

- Methodological Answer :

- Force Field Calibration : Refine molecular dynamics parameters (e.g., partial charges for chloroethyl groups) using experimental bond lengths.

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .

- Error Analysis : Quantify uncertainty in experimental measurements (e.g., ±5% for IC values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.